(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15
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Overview
Description
(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15 is a complex organic compound with a unique structure that includes a cyclopentafuranone core and a phenylbenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15 typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentafuranone core, the introduction of the hydroxy and oxo groups, and the attachment of the phenylbenzoate group. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and consistency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15 undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The phenylbenzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can produce an alcohol.
Scientific Research Applications
(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15 has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties and used as a solvent in organic synthesis.
Azelastine Related Compound D: A compound with a similar structural motif used in pharmaceutical applications.
Uniqueness
(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15 is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C30H34O5 |
---|---|
Molecular Weight |
489.7 g/mol |
IUPAC Name |
[(3aR,4R,5R,6aS)-2-oxo-4-[(E)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecadeuterio-3-oxodec-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate |
InChI |
InChI=1S/C30H34O5/c1-2-3-4-5-9-12-24(31)17-18-25-26-19-29(32)34-28(26)20-27(25)35-30(33)23-15-13-22(14-16-23)21-10-7-6-8-11-21/h6-8,10-11,13-18,25-28H,2-5,9,12,19-20H2,1H3/b18-17+/t25-,26-,27-,28+/m1/s1/i1D3,2D2,3D2,4D2,5D2,9D2,12D2 |
InChI Key |
ILPVHYHYZKZHPR-PUFMWMESSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCCCCCCC(=O)C=CC1C(CC2C1CC(=O)O2)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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